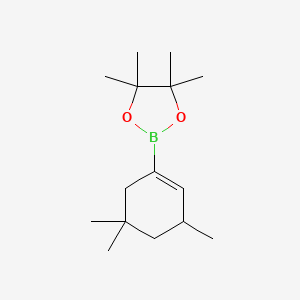
4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane
描述
4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms and a cyclohexenyl group, making it a valuable intermediate in various chemical reactions.
属性
分子式 |
C15H27BO2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-8-12(10-13(2,3)9-11)16-17-14(4,5)15(6,7)18-16/h8,11H,9-10H2,1-7H3 |
InChI 键 |
RAAXYFMFFUZVGR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)(C)C)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable cyclohexenyl derivative. Common reagents include boron trihalides and alkyl lithium compounds. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a different oxidation state, potentially forming borohydrides.
Substitution: The boron atom can participate in substitution reactions, where the oxygen atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce borohydrides.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its ability to form stable carbon-boron bonds makes it valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology and Medicine
Industry
In industry, this compound could be used in the production of polymers, agrochemicals, and other materials where boron-containing intermediates are required.
作用机制
The mechanism of action for this compound in chemical reactions involves the formation and cleavage of boron-oxygen and boron-carbon bonds. The boron atom acts as a Lewis acid, facilitating various transformations. Molecular targets and pathways would depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups.
Borate Esters: Compounds where boron is bonded to alkoxy groups.
Borohydrides: Compounds containing boron-hydrogen bonds.
Uniqueness
4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which includes a cyclohexenyl group and a dioxaborolane ring. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


